2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide
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Overview
Description
2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide is a complex organic compound with a unique structure that includes an amino group, a methanesulfonyl group, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as amines, sulfonyl chlorides, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions under controlled conditions, using optimized catalysts and solvents to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)butanamide: Similar structure but with a thiazole ring instead of a benzoxazole ring.
4-Hydroxy-2-quinolones: Compounds with similar biological activities and applications.
Uniqueness
2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for scientific studies .
Properties
Molecular Formula |
C12H15N3O5S |
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Molecular Weight |
313.33 g/mol |
IUPAC Name |
2-amino-4-methylsulfonyl-N-(2-oxo-3H-1,3-benzoxazol-5-yl)butanamide |
InChI |
InChI=1S/C12H15N3O5S/c1-21(18,19)5-4-8(13)11(16)14-7-2-3-10-9(6-7)15-12(17)20-10/h2-3,6,8H,4-5,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
OHWQQRBRBIEDAE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)NC1=CC2=C(C=C1)OC(=O)N2)N |
Origin of Product |
United States |
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